molecular formula C11H15NO2 B3050505 Butanoic acid, 4-(methylphenylamino)- CAS No. 26488-79-9

Butanoic acid, 4-(methylphenylamino)-

Cat. No.: B3050505
CAS No.: 26488-79-9
M. Wt: 193.24 g/mol
InChI Key: QGFFPYGZQUFNIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(methylphenylamino)- can be achieved through several methods. One common approach involves the direct aza-Michael addition of amines to crotonic acid. This method is advantageous as it can be performed under solvent-free and catalyst-free conditions, making it an environmentally friendly option . The reaction typically involves simple mixing or grinding of the reactants at room temperature, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of butanoic acid, 4-(methylphenylamino)- may involve more scalable and efficient processes. One such method includes the synthesis from ethyl 4-(methyl(phenyl)amino)butanoate, which can be further processed to obtain the target compound . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(methylphenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butanoic acid, 4-(methylphenylamino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of butanoic acid, 4-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-(methylphenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(N-methylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFFPYGZQUFNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457256
Record name Butanoic acid, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26488-79-9
Record name Butanoic acid, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-methylaniline (10 g), ethyl 4-bromobutyrate (13.2 ml) and potassium carbonate (12.7 g) was stirred for 1.5 hour at 110° C. After cooling to room temperature, ethanol (100 ml) and 3N aqueous sodium hydroxide (100 ml) were added to the mixture, and the mixture was stirred for 30 minutes under reflux. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure and the residue was diluted with water and then washed with ether. The aqueous layer was acidified to pH 4 with concentrated hydrochloric acid and extracted three times with ethyl acetate. The organic layers were collected and extracted twice with 3N hydrochloric acid. The aqueous layers were collected, adjusted to pH 4 by using 20% NaCl aqueous solution, and extracted five times with an ethyl acetate. The combined organic layer was washed with water and saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to give 14.8 g (84%) of the objective compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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